2-Benzyloxymethyl-4-isopropyl-1H-imidazole is a chemical compound classified as an imidazole derivative, characterized by its molecular formula and a molecular weight of approximately 230.31 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. It is often utilized in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 178982-67-7 and can be sourced from chemical suppliers such as BenchChem and EvitaChem, which provide detailed descriptions and availability for research purposes.
2-Benzyloxymethyl-4-isopropyl-1H-imidazole falls under the category of heterocyclic compounds, specifically imidazoles. These compounds are significant in organic chemistry due to their diverse biological activities and roles as building blocks in the synthesis of more complex molecules.
The synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole typically involves the condensation reaction between benzyloxymethyl chloride and 4-isopropylimidazole. This reaction is generally conducted in the presence of a base, such as potassium carbonate, within an organic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yield.
The molecular structure of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole features a central imidazole ring with two substituents: a benzyloxymethyl group at the second position and an isopropyl group at the fourth position. The canonical SMILES representation is CC(C)C1=CN=C(N1)COCC2=CC=CC=C2
, which illustrates its structural complexity.
2-Benzyloxymethyl-4-isopropyl-1H-imidazole can participate in several chemical reactions:
The mechanism of action of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole involves its interaction with specific biological targets, primarily through the imidazole ring. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects depending on the target pathways involved.
While specific physical properties such as melting point and boiling point are not extensively documented, the compound's molecular characteristics suggest it is likely to be a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
2-Benzyloxymethyl-4-isopropyl-1H-imidazole has several applications in scientific research:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5